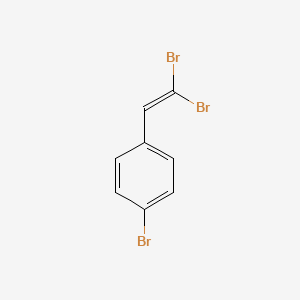

1-Bromo-4-(2,2-dibromoethenyl)-benzene

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds are cornerstones of synthetic chemistry, prized for their ability to participate in a wide array of transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-halogen bond, polarized and susceptible to both nucleophilic substitution and oxidative addition with transition metals, provides a reliable handle for molecular construction. Aryl halides, such as bromobenzene (B47551) derivatives, are classic substrates in palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, which have revolutionized the synthesis of complex organic molecules. researchgate.netnih.govresearchgate.net The presence of a bromine atom on the phenyl ring of 1-Bromo-4-(2,2-dibromoethenyl)-benzene firmly places it within this important class of substrates, predisposing it to a host of established and innovative coupling methodologies. nih.gov

Significance of gem-Dibromoalkenes in Advanced Synthetic Strategies

The defining feature of this compound is its gem-dibromoalkene group (C=CBr₂). This functional group is a versatile synthon, serving as a masked alkyne and a precursor for various stereochemically defined structures. The transformation of aldehydes into gem-dibromoalkenes is efficiently achieved through methods like the Corey-Fuchs reaction, which involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. scribd.comwikipedia.orgrsc.org

Once formed, gem-dibromoalkenes can undergo several key transformations:

Alkyne Formation: Treatment with a strong base, such as n-butyllithium, converts the gem-dibromoalkene into a terminal alkyne through a process known as the Fritsch-Buttenberg-Wiechell rearrangement. wikipedia.orgorganic-chemistry.org This two-step sequence from an aldehyde to an alkyne is a powerful tool for homologation. rsc.org

Cross-Coupling Reactions: The two bromine atoms on the alkene are diastereotopic, allowing for sequential and selective cross-coupling reactions. This enables the stepwise introduction of different aryl, vinyl, or alkyl groups, providing access to a diverse range of substituted alkenes with high stereocontrol.

Thioamide Synthesis: Recent research has demonstrated that gem-dibromoalkenes can react with elemental sulfur and amines in an aqueous medium to directly form thioamides, which are important functional groups in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netrsc.org This highlights the expanding reactivity profile of this functional group.

Overview of Current Research Landscape Pertaining to this compound

The specific structure of this compound, combining an aryl bromide with a gem-dibromoalkene, makes it a highly attractive building block for synthesizing complex conjugated systems. Research involving this and structurally similar compounds often focuses on leveraging its multiple reactive sites for the construction of polymers, molecular wires, and other advanced materials.

A primary application is in sequential, site-selective cross-coupling reactions. For instance, the vinylic bromines can be selectively coupled under one set of conditions, followed by a different coupling reaction at the aryl bromide position. This strategic approach allows for the controlled, stepwise assembly of complex molecular architectures that would be difficult to access through other means. The gem-dibromoalkene can be converted to an internal alkyne, which itself can be a precursor for further synthetic elaborations, such as in the synthesis of polysubstituted aromatic systems or heterocyclic compounds. rsc.org

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound is rooted in its synthetic versatility and potential for creating novel molecular structures. The molecule offers three distinct points for chemical modification: the two vinylic bromine atoms and the single aromatic bromine atom. This trifunctionality allows for a programmed, multi-step synthetic sequence.

A comprehensive study is justified by the need to:

Elucidate the relative reactivity of the different C-Br bonds to establish a predictable roadmap for selective functionalization.

Explore its utility as a monomer in polymerization reactions to create novel conjugated polymers with potentially interesting electronic or photophysical properties.

Develop new tandem or one-pot reactions that exploit its multiple reactive sites to rapidly build molecular complexity.

Utilize it as a scaffold for the synthesis of libraries of related compounds for applications in drug discovery and materials science.

By systematically exploring the chemistry of this compound, new synthetic methodologies can be developed, and a deeper understanding of the interplay between different reactive functional groups can be achieved, thereby expanding the toolkit available to synthetic organic chemists.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₅Br₃ |

| Molecular Weight | 356.84 g/mol |

| IUPAC Name | 1-Bromo-4-(2,2-dibromoethenyl)benzene |

| Canonical SMILES | C1=CC(=CC=C1C=C(Br)Br)Br |

| InChI Key | YZJCRWHRGNJIBF-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-dibromoethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQSEXHEFWAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 2,2 Dibromoethenyl Benzene and Analogs

Retrosynthetic Analysis for Construction of the 1-Bromo-4-(2,2-dibromoethenyl)-benzene Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic strategies. The most apparent disconnections are at the carbon-carbon double bond and the carbon-bromine bonds of the ethenyl group.

One primary retrosynthetic pathway involves disconnecting the double bond, leading back to a phosphonium (B103445) ylide and 4-bromobenzaldehyde (B125591). This suggests a Wittig-type olefination as a plausible synthetic step. Another key disconnection targets the gem-dibromo unit, which can be retrosynthetically traced back to a terminal alkyne derived from 4-bromobenzaldehyde. This points towards an electrophilic bromination of an alkyne precursor. Alternatively, the entire dibromoethenyl moiety can be considered a substituent on the benzene (B151609) ring, suggesting a cross-coupling reaction between a suitable vinyl organometallic reagent and a 1,4-dibromobenzene (B42075) derivative.

Precursor Design and Derivatization Strategies

The synthesis of this compound relies on readily available starting materials. 4-Bromobenzaldehyde is a key precursor, serving as the foundation for the aromatic portion of the molecule. researchgate.net Derivatization strategies often involve modifications of this aldehyde to introduce the two-carbon ethenyl unit.

For instance, conversion of 4-bromobenzaldehyde to the corresponding alkyne, 1-bromo-4-ethynylbenzene (B14332), provides a versatile intermediate. rsc.org This alkyne can then be subjected to various reactions to install the gem-dibromo functionality. Similarly, 4-bromostyrene (B1200502), another key precursor, can be synthesized from 4-bromobenzaldehyde and serves as a substrate for direct bromination. chemicalbook.comchemicalbook.comscbt.com The design of these precursors is crucial for the efficiency and selectivity of the subsequent bond-forming reactions.

Direct Carbon-Carbon Bond Formation Approaches for this compound

Several direct methods for constructing the carbon-carbon backbone of this compound have been explored, each with its own set of advantages and limitations.

Wittig-Type Olefination Reactions for gem-Dibromoalkene Assembly

The Wittig reaction and its variations are powerful tools for alkene synthesis. For the assembly of gem-dibromoalkenes, a common approach involves the reaction of an aldehyde with a phosphonium ylide derived from a dibromomethyl species. Specifically, the reaction of 4-bromobenzaldehyde with the ylide generated from triphenylphosphine (B44618) and carbon tetrabromide in the presence of a suitable base can yield this compound. This method offers a direct route to the target molecule from a readily available aldehyde. nih.gov

A related strategy is the Boron-Wittig olefination, which utilizes gem-bis(boryl)alkanes. bohrium.comresearchgate.netresearchgate.neturl.edursc.org While not directly reported for this specific compound, the reaction of aldehydes with lithium α-bis(boryl)carbanions provides a stereoselective route to vinylboronates, which could potentially be converted to the desired gem-dibromoalkene. bohrium.comresearchgate.netresearchgate.neturl.edursc.org

Table 1: Examples of Wittig-Type Reactions for gem-Dihaloalkene Synthesis

| Aldehyde/Ketone | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | CBr4, PPh3 | (2,2-Dibromoethenyl)benzene | 85 | nih.gov |

| 4-Chlorobenzaldehyde | CBr4, PPh3 | 1-Chloro-4-(2,2-dibromoethenyl)benzene | 82 | nih.gov |

| 4-Nitrobenzaldehyde | CBr4, PPh3 | 1-Nitro-4-(2,2-dibromoethenyl)benzene | 78 | nih.gov |

| Cyclohexanecarbaldehyde | CBr4, PPh3 | (2,2-Dibromoethenyl)cyclohexane | 75 | nih.gov |

This table presents data for analogous reactions to illustrate the general applicability of the method.

Bromination of Styrene (B11656) Derivatives as a Route to this compound

The direct bromination of styrene derivatives presents another viable pathway. The reaction of 4-bromostyrene with an excess of a brominating agent, such as bromine (Br2), can lead to the formation of this compound. datapdf.com This reaction typically proceeds through an initial addition of bromine across the double bond to form a dibromoalkane intermediate, followed by elimination and further bromination. The conditions for this reaction, including the solvent and temperature, must be carefully controlled to favor the desired gem-dibromoalkene over other potential products.

Palladium-Catalyzed Cross-Coupling Strategies Towards the Dibromoethenyl Moiety

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. musechem.comlibretexts.org While the direct Suzuki-Miyaura coupling to form this compound has not been extensively reported, related couplings provide valuable insights. For instance, the coupling of arylboronic acids with vinyl halides is a well-established transformation. rsc.orgacs.orgnih.gov

In a hypothetical application to the synthesis of the target molecule, one could envision the coupling of a (2,2-dibromoethenyl)boronic acid derivative with 1,4-dibromobenzene. Conversely, the coupling of 4-bromophenylboronic acid with a 1,1-dibromo-2-haloethene could also be explored. The success of such a reaction would depend on the careful selection of the palladium catalyst, ligand, and reaction conditions to manage the reactivity of the multiple halogen atoms present in the substrates. musechem.comrsc.org Research on palladium-catalyzed annulation reactions of 1-bromo-2-[(Z)-2-bromoethenyl]arenes with diboryl compounds further demonstrates the potential of palladium catalysis in constructing complex molecules from polyhalogenated precursors. nih.gov

Sonogashira Coupling of Precursors

The Sonogashira reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base, is instrumental in assembling the precursors required for this compound. wikipedia.orglibretexts.orgorganic-chemistry.org A primary synthetic route involves the creation of a key intermediate, 1-bromo-4-ethynylbenzene.

This precursor can be synthesized via a Sonogashira coupling of a dihalobenzene, such as 1-bromo-4-iodobenzene, with a protected alkyne like trimethylsilylacetylene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine-substituted position. wikipedia.org Following the coupling, the silyl (B83357) protecting group is removed to yield the terminal alkyne, 1-bromo-4-ethynylbenzene. rsc.org

The general reaction proceeds under mild conditions, often at room temperature, which accommodates a wide range of functional groups. libretexts.org The choice of catalyst, base, and solvent is crucial for the reaction's efficiency. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are commonly employed, along with a copper(I) salt like CuI and an amine base such as diisopropylamine (B44863) (i-Pr₂NH) in a suitable solvent. rsc.org

Table 1: Representative Sonogashira Reaction for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

| 1-bromo-4-iodobenzene | Ethynyl(trimethyl)silane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | - | 1-bromo-4-((trimethylsilyl)ethynyl)benzene | - |

| 1-bromo-4-ethynylbenzene | 1,2,3,4,5-pentafluoro-6-iodobenzene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | - | 1-(2-(4-Bromophenyl)ethynyl)-2,3,4,5,6-pentafluorobenzene | 48% rsc.org |

Once 1-bromo-4-ethynylbenzene is obtained, subsequent reactions, such as bromination of the alkyne, would be required to form the 2,2-dibromoethenyl group.

Heck Reaction Pathways for Ethenyl Formation

The Mizoroki-Heck reaction provides a powerful method for forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. nih.govlibretexts.org This methodology is directly applicable to the formation of the ethenyl linkage in the target compound and its analogs. A plausible pathway involves the coupling of a dihalobenzene, such as 1,4-dibromobenzene, with a suitable alkene synthon. nih.gov

For the synthesis of this compound, a potential strategy is the Heck coupling of 1,4-dibromobenzene with 1,1-dibromoethene. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov

Research on related structures, such as the palladium-catalyzed tandem reaction of 1-(2,2-dibromovinyl)-2-alkenylbenzene with arylboronic acids, demonstrates the utility of gem-dibromoolefins in complex Heck-type transformations. researchgate.net These studies indicate that the 2,2-dibromoethenyl moiety can be successfully incorporated into aromatic systems using palladium catalysis.

Optimization of Reaction Parameters and Yields for this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables in both Sonogashira and Heck reactions include the choice of catalyst, base, solvent, temperature, and additives.

For Heck reactions involving aryl bromides, catalyst systems often consist of a palladium source like Pd(OAc)₂ and a phosphine ligand. nih.gov The choice of base is also crucial; inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used. nih.govresearchgate.net Solvents such as dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are often employed at elevated temperatures (e.g., 140 °C) to facilitate the reaction with less reactive aryl bromides. nih.govu-szeged.hu The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBAB) can also enhance reaction rates and yields. u-szeged.hu

In a study optimizing the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene, various bases and solvents were tested. The combination of Na₂CO₃ as the base and DMA as the solvent at 50 °C with a specific palladium(II)-hydrazone complex catalyst resulted in a 99.87% conversion rate. researchgate.net While the substrates differ, these findings provide a valuable starting point for optimizing the synthesis of the target compound.

Table 2: Optimization Parameters for Heck-type Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Additive | Yield/Conversion |

| 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5 mmol%) | Na₂CO₃ | DMA | 50 °C | - | 99.87% Conversion researchgate.net |

| Bromobenzene (B47551) | Styrene | Pd EnCat | Na₂CO₃ | NMP | 150 °C | Bu₄NCl | >95% Conversion u-szeged.hu |

| 1-Bromo-4-chlorobenzene | 4-Hydroxybenzaldehyde / 1-Bromopentane | Pd(OAc)₂ / dppp | K₂CO₃ | DMA | 140 °C | TBAB | Moderate to Good Yield nih.gov |

Similarly, for Sonogashira couplings, room temperature reactions are often possible, but optimization of the ligand, base, and solvent can improve efficiency. organic-chemistry.org For instance, using bulky and electron-rich phosphine ligands can facilitate the coupling of less reactive aryl bromides. libretexts.org

Stereoselective Synthetic Approaches to Ethenyl Stereoisomers of this compound

The specific molecule this compound does not exhibit E/Z stereoisomerism at the double bond due to the presence of two bromine atoms on the same vinylic carbon. However, the synthesis of its analogs, such as 1-bromo-4-(2-bromoethenyl)-benzene, requires careful control of stereoselectivity to obtain the desired (E) or (Z) isomer.

The stereochemical outcome of reactions like the Heck coupling can often be controlled by the specific reaction conditions. For many Heck reactions, the trans or (E)-isomer is the major product formed via a neutral palladium complex pathway. nih.gov

Alternatively, stereoselective synthesis can be achieved through other routes. For example, the Wittig reaction or Horner-Wadsworth-Emmons reaction can provide stereocontrol in the formation of vinyl halides. Another approach involves the stereoselective addition to alkynes. The synthesis of (Z)-β-bromo Baylis–Hillman ketones has been achieved with good Z-selectivity through a one-pot, three-component reaction using MgBr₂ as both a Lewis acid promoter and a bromine source. ttu.edu This methodology involves the Michael-type addition to α,β-acetylenic ketones to form a β-bromo allenolate intermediate, which then reacts with an aldehyde. ttu.edu Adapting such a strategy, where 1-bromo-4-ethynylbenzene is the acetylenic component, could provide a pathway to stereochemically defined bromoethenyl analogs.

Furthermore, studies on the reaction of 1,1-dibromo-1-alkenes have shown that stereoselective palladium-catalyzed cross-coupling with vinylboronic acids can produce (Z,E)-2-bromo-1,3-dienes, highlighting that stereocontrol is achievable in reactions involving gem-dihaloolefins. researchgate.net These approaches form the basis for the targeted synthesis of specific stereoisomers of related bromoethenyl-benzene compounds.

Reactivity and Mechanistic Studies of 1 Bromo 4 2,2 Dibromoethenyl Benzene

Transformations Involving the gem-Dibromoethenyl Group

The (2,2-dibromoethenyl) group is a versatile functional group that undergoes a variety of transformations, including nucleophilic substitution, addition, and elimination reactions.

Nucleophilic Substitution Reactions at the Vinylic Bromine Centers

Vinylic halides are generally resistant to classical nucleophilic substitution reactions. However, under specific conditions, such as in the presence of strong nucleophiles or through metal-catalyzed processes, substitution at the vinylic bromine centers can occur. While direct substitution on 1-bromo-4-(2,2-dibromoethenyl)-benzene is not extensively documented, related studies on polyhalobenzenes show that gas-phase reactions with certain carbon-centered nucleophiles can lead to S_N2-type reactions at a bromine center. nih.govresearchgate.net In these cases, the nucleophile attacks the bromine atom directly in what is known as a halophilic attack, leading to dehalogenation. nih.govresearchgate.net For aryl halides, nucleophilic aromatic substitution (S_NAr) typically requires strong electron-withdrawing groups on the aromatic ring and proceeds through an addition-elimination mechanism or an elimination-addition (benzyne) mechanism. youtube.comyoutube.com

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the ethenyl moiety is susceptible to electrophilic addition reactions. For instance, the addition of halogens like bromine (Br₂) can proceed, often with stereoselectivity depending on the reaction conditions. The reaction of 1,2-allenyl sulfones with bromine, for example, results in E-bromohydroxylation or E-bromination−elimination products with high regio- and stereoselectivity. datapdf.com While less reactive than a simple alkene due to the presence of electron-withdrawing bromine atoms, the double bond in this compound can still be targeted by potent electrophiles, potentially leading to saturated polyhalogenated products like 1-bromo-4-(1,2,2-tribromoethyl)benzene.

Table 1: Representative Addition Reactions

| Reactant | Reagent | Product | Conditions |

| This compound | Br₂ | 1-Bromo-4-(1,2,2,2-tetrabromoethyl)benzene | Varies (e.g., in CCl₄) |

| This compound | HBr | 1-Bromo-4-(1,2,2-tribromoethyl)benzene | Varies |

Reductive Debromination and Alkyne Formation from the Ethenyl Moiety

One of the most significant reactions of the gem-dibromoethenyl group is its conversion into an alkyne. This transformation is a cornerstone of the Corey-Fuchs reaction. Treatment of this compound with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures results in a sequence of lithium-halogen exchange and elimination. The first equivalent of base abstracts a bromine atom to form a vinyllithium (B1195746) intermediate, which then undergoes elimination of the second bromine atom to form the desired terminal alkyne, 1-bromo-4-ethynylbenzene (B14332). nih.govsigmaaldrich.com This method is a reliable and widely used route for synthesizing substituted phenylacetylenes.

Table 2: Alkyne Formation via Reductive Debromination

| Starting Material | Reagents | Product | Typical Yield |

| This compound | 2 equiv. n-Butyllithium | 1-Bromo-4-ethynylbenzene | High |

| This compound | 2 equiv. Lithium diisopropylamide (LDA) | 1-Bromo-4-ethynylbenzene | Moderate to High |

Fritsch-Buttenberg-Wiechell Rearrangement and Related Processes

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement provides an alternative pathway from 1,1-dihalo-alkenes to alkynes. wikipedia.org This reaction involves treating the substrate with a strong, non-nucleophilic base, such as an alkoxide or lithium diisopropylamide (LDA). The mechanism proceeds via deprotonation of the vinylic hydrogen, followed by α-elimination of a bromide ion to generate a vinyl carbene intermediate. wikipedia.org A subsequent 1,2-migration of the aryl group furnishes the internal alkyne. wikipedia.org In the case of this compound, this process would lead to the formation of 1-bromo-4-ethynylbenzene. This rearrangement is particularly useful when organolithium reagents are incompatible with other functional groups in the molecule. beilstein-journals.org

Reactions on the Brominated Phenyl Ring of this compound

The reactivity of the phenyl ring is governed by the electronic effects of its substituents.

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of both the bromo and the (2,2-dibromoethenyl) substituents. The general mechanism for EAS involves an initial attack by an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.orgmsu.edu

Bromo Group: The bromo substituent is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, due to its electronegativity, it is also a deactivating group. uci.edu

(2,2-Dibromoethenyl) Group: The vinyl group is generally deactivating due to its sp² hybridized carbons being more electronegative than sp³ carbons. The presence of two additional electron-withdrawing bromine atoms on the vinyl group further deactivates the ring, making it less nucleophilic. This group is expected to be a meta-director.

Given that the two substituents are para to each other, the positions ortho to the bromo group (and meta to the vinyl group) are the most likely sites for electrophilic attack. The strong deactivating nature of both groups means that forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be required for reactions like nitration or further halogenation to proceed. msu.eduyoutube.com

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CH=CBr₂ | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling at the Aromatic Bromine

The bromine atom attached to the benzene ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, the reaction would target the aromatic C-Br bond for coupling with various organoboron reagents.

While specific studies on this exact substrate are not prevalent, extensive research on similar bromoarenes demonstrates the reaction's feasibility. nih.govnih.gov The reactivity in Suzuki-Miyaura coupling generally follows the order Ar-I > Ar-Br > Ar-Cl. The presence of the electron-withdrawing dibromoethenyl group may influence the reactivity of the aromatic C-Br bond. The development of advanced catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, has enabled the efficient coupling of even less reactive aryl chlorides, suggesting that the aryl bromide of the title compound would be a highly suitable substrate. d-nb.info An efficient Suzuki-Miyaura coupling has been developed for unprotected ortho-bromoanilines, showcasing the reaction's robustness with a wide variety of substrates and functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | nih.gov |

| CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 70-95 | nih.gov |

| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | High | researchgate.net |

| Polymer-supported Pd–NHC | NHC | BF₃·OEt₂ | THF | Room Temp | 80-95 | d-nb.info |

This table presents generalized conditions from studies on various aryl bromides, which are expected to be applicable to this compound.

The Sonogashira coupling reaction is a fundamental tool for the synthesis of arylalkynes and conjugated enynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

In the case of this compound, a key consideration is the chemoselectivity of the coupling. The general reactivity order for halides in Sonogashira coupling is vinyl iodide > vinyl bromide > aryl iodide > aryl bromide. wikipedia.org This suggests that under carefully controlled conditions, it might be possible to selectively couple at the more reactive vinyl bromide positions. However, achieving selective coupling at the aromatic bromine would likely require specific catalyst systems or reaction conditions that favor the ary-Br bond activation. Research has shown that using ligands like dipyrimidyl-palladium complexes can facilitate the coupling of bromo- and even chlorobenzene. wikipedia.org The development of copper-free Sonogashira protocols has also broadened the scope and applicability of this reaction. organic-chemistry.org

Table 2: Typical Catalytic Systems for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Notes | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Classical conditions | researchgate.net |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | DMF | 100 °C | For less reactive bromides | libretexts.org |

| PdCl₂ | None (Cu-free) | N-Butylamine | THF | 65 °C | With dipyrimidyl-palladium complex | wikipedia.org |

| Au-II Complex | None (Pd-free) | - | Methanol | Room Temp | Oxidative coupling with boronic acids | nih.gov |

This table illustrates common conditions for Sonogashira coupling, highlighting the potential pathways for the functionalization of this compound.

Beyond Suzuki and Sonogashira couplings, the aromatic bromine of this compound is amenable to other important transition metal-catalyzed transformations. These reactions provide access to a diverse array of functionalized aromatic compounds.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new substituted alkene. It typically employs a palladium catalyst and a base. The reaction with this compound would yield a stilbene-like derivative.

Stille Coupling: This involves the reaction with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide range of functional groups.

Hiyama Coupling: This coupling utilizes an organosilicon compound, which is activated by a fluoride (B91410) source or a base.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary) in the presence of a palladium catalyst and a strong base. This would introduce an amino group at the 4-position of the benzene ring.

Cyanation: The introduction of a nitrile group can be achieved by reacting the aryl bromide with a cyanide source, such as zinc cyanide or potassium cyanide, catalyzed by a palladium or nickel complex.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. figshare.com

Cycloaddition Reactions Involving this compound as a Dienophile or Diene Component

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the construction of cyclic systems. scispace.com The electronic nature of this compound suggests it could potentially participate as either a diene or a dienophile.

As a Dienophile: The electron-deficient double bond of the dibromoethenyl group could act as a dienophile in a Diels-Alder reaction with an electron-rich diene. The presence of two bromine atoms on the double bond significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity towards dienes with high-energy HOMOs (Highest Occupied Molecular Orbitals).

As a Diene: In an inverse-electron-demand Diels-Alder reaction, the benzene ring itself could function as the diene component. The electron-withdrawing nature of both the aromatic bromine and the dibromoethenyl substituent would lower the energy levels of the diene's orbitals, making it reactive towards electron-rich dienophiles like enamines or vinyl ethers. Studies on other bromo-substituted furans have shown that halogen substitution can enhance the rate of intramolecular Diels-Alder reactions. researchgate.net

While specific experimental data for cycloadditions with this compound is scarce, theoretical principles and studies on analogous systems suggest these pathways are plausible. scispace.comresearchgate.net

Oxidative Transformations of this compound

The dibromoethenyl moiety is a primary site for oxidative transformations. Research has demonstrated that bromoalkenes can undergo oxidative hydrolysis to yield α-bromoketones using hypervalent iodine reagents. beilstein-journals.org This method is operationally simple and provides a route to valuable synthetic intermediates. beilstein-journals.org

Applying this methodology to this compound would be expected to transform the -CH=CBr₂ group. The reaction likely proceeds via the formation of an intermediate that, upon hydrolysis, yields an α,α-dibromoketone derivative attached to the 4-bromophenyl ring.

Table 3: Hypervalent Iodine-Catalyzed Oxidative Hydrolysis of Bromoalkenes

| Substrate Type | Reagent | Catalyst | Product Type | Yield | Reference |

| Symmetrical Dialkyl Bromoalkenes | m-CPBA | I₂ | Dialkyl α-bromoketones | 49-54% | beilstein-journals.org |

| Unsymmetrical Dialkyl Bromoalkenes | m-CPBA | I₂ | Dialkyl α-bromoketones | Moderate | beilstein-journals.org |

This table summarizes the findings of a study on the oxidative hydrolysis of various bromoalkenes, a reaction directly applicable to the vinyl group of this compound. beilstein-journals.org

Other potential oxidative transformations include:

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) could cleave the double bond entirely, leading to the formation of 4-bromobenzoic acid or 4-bromobenzaldehyde (B125591), depending on the workup conditions.

Epoxidation: Peroxy acids (e.g., m-CPBA) could potentially form a highly strained and reactive dibromoepoxide intermediate.

Radical Reaction Pathways for Functionalization of this compound

The C-Br bonds in this compound can serve as handles for radical reactions. The vinyl C-Br bonds are generally more susceptible to homolytic cleavage than the aromatic C-Br bond under radical conditions.

Potential radical pathways include:

Radical Addition: Free radicals can add across the double bond of the ethenyl group. This could be initiated by radical initiators like AIBN or through photolysis.

Atom Transfer Radical Polymerization (ATRP): The vinyl bromide moieties could potentially act as initiators for ATRP, allowing for the growth of polymer chains from the molecule.

Reductive Debromination: Radical-based reducing agents, such as those generated from tributyltin hydride (Bu₃SnH), could selectively remove one or more bromine atoms. The selectivity would depend on the relative bond dissociation energies of the vinyl versus aryl C-Br bonds.

Bromination: While already heavily brominated, reactions with radical bromine sources (e.g., Br₂ under UV light, or N-bromosuccinimide) could potentially lead to benzylic bromination if an alkyl substituent were present, or further substitution under harsh conditions. datapdf.com

The study of such radical reactions could open new avenues for the synthesis of complex molecules and polymers derived from this versatile building block.

Mechanistic Elucidation of Key Transformations of this compound

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the aryl bromide, the gem-dibromoethenyl group, and the aromatic ring itself. Mechanistic studies of transformations involving this compound and its structural analogs shed light on the intricate pathways through which it participates in various organic reactions. Key transformations often involve palladium-catalyzed cross-coupling reactions and nucleophilic substitution, leveraging the reactivity of the carbon-bromine bonds.

The gem-dibromoalkene moiety is a particularly versatile functional group, capable of undergoing sequential and selective reactions. This allows for the stepwise introduction of different substituents, providing a powerful tool for the synthesis of complex molecular architectures. The aryl bromide group offers an additional site for cross-coupling reactions, further expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound. The differing reactivity of the vinylic and aryl C-Br bonds can be exploited to achieve selective transformations. Generally, the vinylic bromides in the gem-dibromoalkene group are more reactive towards oxidative addition to a palladium(0) center than the aryl bromide.

A notable example of the transformation of a similar gem-dibromoolefin is a tandem intermolecular Suzuki/intramolecular Heck reaction. organic-chemistry.org In such a process, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to one of the vinylic C-Br bonds. The choice of ligand is crucial in controlling the selectivity and efficiency of these transformations.

The generally accepted mechanism for the Suzuki-Miyaura coupling of a gem-dibromoalkene proceeds through the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the low-valent palladium(0) species into one of the carbon-bromine bonds of the gem-dibromoethenyl group. This step forms a palladium(II) intermediate. Studies on similar systems suggest that the oxidative addition typically occurs at the more reactive vinylic C-Br bond.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with a suitable organoboron reagent (in the case of Suzuki coupling). This step involves the transfer of an organic group from the boron atom to the palladium center, displacing the bromide ion. The presence of a base is essential to facilitate this step, typically by forming a more nucleophilic "ate" complex with the organoboron compound.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This sequence can be repeated at the second vinylic C-Br bond and subsequently at the aryl C-Br bond, allowing for the introduction of multiple substituents. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the selectivity of these sequential reactions.

Nucleophilic Substitution Reactions

The gem-dibromoethenyl group is also susceptible to nucleophilic substitution reactions. For instance, the reaction of gem-dibromoalkenes with sulfur and amine nucleophiles can lead to the formation of thioamides. rsc.org In a proposed mechanism for such a transformation, the reaction likely proceeds through a series of addition-elimination steps, facilitated by the electron-withdrawing nature of the bromine atoms.

The presence of the 4-bromophenyl group can influence the reactivity of the dibromoethenyl moiety through electronic effects. The bromine atom on the aromatic ring is an electron-withdrawing group via induction but electron-donating through resonance. These effects can modulate the electron density at the vinylic carbons, thereby influencing the rate and regioselectivity of nucleophilic attack.

Detailed mechanistic studies on this compound itself are limited in publicly available literature. However, by drawing parallels with the well-established reactivity of other gem-dibromoalkenes and aryl bromides, a clear picture of its chemical behavior can be constructed. The interplay between the different reactive sites within the molecule allows for a rich and varied chemistry, making it a valuable building block in organic synthesis.

Data Tables

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of gem-Dibromoalkenes

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into a C-Br bond. | Organopalladium(II) halide |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent (e.g., organoboron) to the Pd(II) center. | Diorganopalladium(II) complex |

| Reductive Elimination | Formation of a new C-C bond and regeneration of the Pd(0) catalyst. | Cross-coupled product and Pd(0) |

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Typical Reactions | Mechanistic Features |

| gem-Dibromoethenyl | Suzuki, Heck, Sonogashira Coupling, Nucleophilic Substitution | Sequential oxidative addition/reductive elimination; Addition-elimination |

| Aryl Bromide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination | Oxidative addition/reductive elimination |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 2,2 Dibromoethenyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including halogenated compounds like 1-Bromo-4-(2,2-dibromoethenyl)-benzene.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems and connectivity within a molecule. studylib.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons. sdsu.edu In the case of this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu For the target molecule, this would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the ethenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comsdsu.edu HMBC is crucial for establishing the connectivity between the dibromoethenyl group and the bromophenyl ring. For instance, correlations would be expected between the vinylic proton and the carbons of the benzene ring, and between the aromatic protons and the carbons of the ethenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining stereochemistry and conformation. While less critical for the rigid structure of this compound itself, it would be invaluable for analyzing the conformation of more flexible derivatives. researchgate.net

Investigation of Chemical Shifts and Coupling Constants for Conformational Analysis

The chemical shifts (δ) and coupling constants (J) observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and geometry of the molecule.

Chemical Shifts: The protons on the aromatic ring of this compound are expected to resonate in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the dibromoethenyl group. The vinylic proton will have a characteristic chemical shift influenced by the attached bromine atoms.

Coupling Constants: The coupling constants between the aromatic protons can help to confirm the substitution pattern on the benzene ring. For a para-substituted ring, a characteristic doublet of doublets or two distinct doublets would be observed. chemicalbook.com Conformational analysis of derivatives can be aided by examining three-bond coupling constants (³J), which are related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. nih.gov

A representative, though not identical, example is the ¹H NMR spectrum of 1-bromo-4-nitrobenzene (B128438), which shows two doublets for the aromatic protons, characteristic of a para-substituted benzene ring. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may vary from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 7.6 | 130 - 132 |

| Aromatic C-Br | - | 120 - 125 |

| Aromatic C-C=C | - | 135 - 140 |

| Vinylic CH | 7.0 - 7.3 | 125 - 130 |

| Vinylic CBr₂ | - | 90 - 95 |

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. nih.gov This technique is particularly useful for studying quadrupolar nuclei like bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). wiley.comresearchgate.net

For this compound, ssNMR could be used to:

Determine the different crystalline forms (polymorphs) of the compound.

Investigate intermolecular interactions, such as halogen bonding, in the solid state.

Obtain information about the orientation of the molecule within the crystal lattice. nih.gov

The study of quadrupolar nuclei in the solid state can provide insights into the local electronic and structural environment. researchgate.net However, the large quadrupole moments of bromine isotopes can lead to significant line broadening, making these experiments challenging. wiley.com

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Molecular Symmetry Determination

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Characteristic absorption bands can be used to identify specific functional groups. For this compound, one would expect to observe:

C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹).

C=C stretching vibrations of the aromatic ring and the ethenyl group (around 1400-1600 cm⁻¹).

C-Br stretching vibrations (typically in the range of 500-700 cm⁻¹). irjet.net

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light by a molecule. Certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry.

The combined use of FT-IR and FT-Raman can provide a more complete picture of the vibrational modes of a molecule. Theoretical calculations, such as those based on density functional theory (DFT), are often used to aid in the assignment of vibrational frequencies. irjet.netresearchgate.net The study of bromine isotope splitting in vibrational spectra can also provide high-resolution information. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and the exact frequencies will be specific to the molecule.)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 |

| C=C Stretch (Ethenyl) | ~1620 | ~1620 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. libretexts.org

For this compound (C₈H₅Br₃), the expected monoisotopic mass can be calculated with high precision. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. youtube.comlibretexts.org For this molecule, common fragmentation pathways could include:

Loss of a bromine atom.

Cleavage of the bond between the aromatic ring and the ethenyl group.

Loss of HBr.

The fragmentation of bromoethane, for instance, shows a characteristic loss of the bromine atom. docbrown.info

Isotopic Abundance Pattern Analysis for Halogen Content

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.5% and 49.5%, respectively). libretexts.orgnih.govlibretexts.orgnist.gov

This results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. chemguide.co.uk

A compound with one bromine atom will show two peaks of roughly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). youtube.com

A compound with two bromine atoms will show three peaks with an intensity ratio of approximately 1:2:1 (M⁺, M⁺+2, M⁺+4). chemguide.co.uk

A compound with three bromine atoms, such as this compound, will exhibit four peaks with an intensity ratio of approximately 1:3:3:1 (M⁺, M⁺+2, M⁺+4, M⁺+6). youtube.com

This isotopic signature is a powerful tool for confirming the number of bromine atoms in the molecule. youtube.com

Table 3: Isotopic Pattern for a Fragment Containing Three Bromine Atoms

| Ion | Relative m/z | Theoretical Intensity Ratio |

| M⁺ | Base | 1 |

| M⁺+2 | +2 | 3 |

| M⁺+4 | +4 | 3 |

| M⁺+6 | +6 | 1 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural confirmation of this compound by providing detailed information about its fragmentation pathways. In an MS/MS experiment, the molecular ion (M⁺˙) is selectively isolated and subjected to collision-induced dissociation (CID), generating a series of fragment ions that are characteristic of the molecule's structure.

The fragmentation of brominated aromatic compounds is highly predictable. The presence of bromine is readily identified by its characteristic isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in nearly a 1:1 natural abundance. For a molecule containing three bromine atoms, like this compound, the molecular ion region will display a distinctive quartet of peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙) with relative intensities of approximately 1:3:3:1.

Upon fragmentation, common losses include the sequential elimination of bromine radicals (•Br) and hydrogen bromide (HBr). nih.gov The fragmentation of the vinyl group can also occur. Key fragmentation mechanisms for organohalogen compounds include alpha-cleavage (cleavage of the bond adjacent to the halogen) and inductive cleavage. youtube.com For styrenic systems, cleavage of the bond between the aromatic ring and the vinyl substituent is also a common pathway. researchgate.net

Expected fragmentation patterns would involve the initial loss of a bromine atom from the dibromoethenyl group or the phenyl ring, followed by subsequent losses of the remaining bromine atoms. Fragmentation of the ethenyl linker could also lead to characteristic ions. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's elemental composition and connectivity.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 360/362/364/366 | [C₈H₅Br₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 281/283/285 | [C₈H₅Br₂]⁺ | •Br | Loss of a bromine radical |

| 202/204 | [C₈H₅Br]⁺˙ | Br₂ | Loss of a bromine molecule |

| 201/203 | [C₈H₄Br]⁺ | HBr₂ | Loss of HBr and a bromine radical |

| 182/184 | [C₇H₅Br]⁺˙ | •CBr | Cleavage and loss of a bromomethylidyne radical |

| 155 | [C₆H₄Br]⁺ | C₂HBr₂ | Cleavage of the vinyl group |

| 102 | [C₈H₆]⁺˙ | 3Br, H | Loss of all bromine atoms and one hydrogen |

| 76 | [C₆H₄]⁺ | C₂HBr₃ | Loss of the entire dibromoethenyl-bromo side chain |

Note: m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a single crystal, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, allows for an informed prediction of its solid-state characteristics. nih.gov

In the solid state, the molecule would likely adopt a largely planar conformation to maximize π-system conjugation between the phenyl ring and the ethenyl bridge. The dihedral angle between the plane of the benzene ring and the plane of the C=C double bond would be expected to be small. nih.gov The carbon-carbon double bond of the ethenyl group will exhibit typical sp² hybridization geometry.

Table 2: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Description | Predicted Value/Feature |

| Crystal System | The symmetry system of the unit cell. | Likely monoclinic or orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Dependent on molecular packing |

| C-Br Bond Lengths | Distance between carbon and bromine atoms. | ~1.85 - 1.91 Å |

| C=C Bond Length | Length of the ethenyl double bond. | ~1.33 - 1.35 Å |

| C-C (Aromatic) | Average bond length within the benzene ring. | ~1.39 Å |

| Dihedral Angle | Angle between the phenyl and vinyl planes. | Expected to be small (< 15°) |

| Intermolecular Interactions | Non-covalent forces in the crystal lattice. | Halogen bonding, π–π stacking |

Note: Predicted values are based on data from analogous small molecule crystal structures containing bromophenyl and vinyl groups.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system, which includes the phenyl ring and the ethenyl double bond.

Benzene itself exhibits primary absorption bands around 184 nm and 204 nm, and a weaker, symmetry-forbidden secondary band near 255 nm. up.ac.za The substitution of the bromoethenyl group onto the benzene ring creates a styrenic system, which extends the conjugation. This extension causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. msu.edu Each additional double bond in a conjugated polyene system can shift the λmax by about 30 nm. msu.edu The bromine atoms, acting as auxochromes, further contribute to this shift through their electron-donating resonance effects and the heavy-atom effect.

The primary π → π* transition is expected to be intense and occur in the near-UV region. The spectrum of bromobenzene (B47551) shows absorption in the 200-280 nm range. researchgate.net Given the extended conjugation in this compound, its main absorption band would likely be found at a significantly longer wavelength compared to benzene or bromobenzene. The electronic transitions in the bromine molecule itself are also well-studied and occur in the visible to near-UV range. researchgate.net

Emission spectroscopy (fluorescence) would depend on the molecule's ability to return to the ground state from an excited state via photon emission. Many conjugated aromatic systems are fluorescent, and the emission spectrum is typically a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift).

Table 3: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Associated Chromophore | Predicted λmax (nm) | Effect of Structure |

| π → π | Phenyl Ring (E2-band) | ~210 - 230 | Shifted from benzene's ~204 nm band due to substitution. |

| π → π | Phenyl Ring (B-band) | ~270 - 290 | Shifted from benzene's ~255 nm band; intensity increased. |

| π → π* | Conjugated Styrene (B11656) System | ~280 - 320 | Dominant absorption due to extended conjugation. |

Note: Predicted λmax values are estimations based on the effects of conjugation and substitution on the benzene chromophore.

Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization

Advanced chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. researchgate.net

The parent molecule, this compound, is achiral and therefore would not exhibit an ECD or VCD spectrum. However, if a chiral center were introduced into a derivative—for instance, through substitution on the ethenyl group or by creating atropisomerism in a more complex derivative—these techniques would become indispensable for determining its absolute configuration.

For a chiral derivative, experimental ECD and VCD spectra would be measured and then compared to theoretical spectra generated using computational methods like Density Functional Theory (DFT). nih.govmdpi.com VCD, which measures chirality in the infrared region (vibrational transitions), can be particularly powerful for unambiguously determining axial chirality, sometimes proving more reliable than ECD when electronic transitions are less sensitive to the stereochemistry. mdpi.com The agreement between the experimental and computed spectra allows for the confident assignment of the absolute configuration (e.g., R or S) of the chiral centers. nih.gov While no such data exists for derivatives of this compound, the methodology is well-established for other brominated and chiral compounds. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 1 Bromo 4 2,2 Dibromoethenyl Benzene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the most stable arrangement of atoms in a molecule (geometry optimization) and its total electronic energy. For 1-bromo-4-(2,2-dibromoethenyl)-benzene, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would have been performed. The results would provide precise bond lengths, bond angles, and dihedral angles for the molecule. These parameters are crucial for understanding its steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | Data not available | C-C-C (ring) | Data not available |

| C-Br (ring) | Data not available | C-C-Br (ring) | Data not available |

| C-C (ethenyl) | Data not available | C-C=C | Data not available |

| C=C | Data not available | H-C=C | Data not available |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. A HOMO-LUMO analysis for this compound would reveal the distribution of these orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap typically indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Surface Mapping for Chemical Reactivity Sites

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative bromine atoms and the pi-system of the benzene (B151609) ring, indicating susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are also employed to simulate and help interpret experimental spectroscopic data.

Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts, when compared to experimental data, can confirm the molecular structure. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra.

Table 3: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | Data not available |

| Ethenyl Proton | Data not available |

| Aromatic Carbons | Data not available |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. This method provides information about the electronic transitions between molecular orbitals. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available |

While the framework for a comprehensive computational analysis of this compound is well-established within the field of theoretical chemistry, the specific research and data for this particular compound are not currently in the public domain. Future computational studies would be necessary to provide the detailed insights outlined in this article.

Conformational Analysis and Intramolecular Interactions

Currently, there are no specific published studies on the conformational analysis or intramolecular interactions of this compound. Such a study would be crucial for understanding the molecule's three-dimensional structure and the non-covalent forces that govern its shape and stability.

A theoretical investigation would typically involve the following:

Potential Energy Surface (PES) Scanning: To identify the different possible conformations (rotamers) arising from the rotation around the single bond connecting the benzene ring and the ethenyl group.

Geometry Optimization: Using methods like Density Functional Theory (DFT) to determine the lowest energy (most stable) conformations.

Analysis of Intramolecular Interactions: Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) would be employed to identify and quantify weak intramolecular interactions, such as hydrogen bonds or halogen bonds, which could influence the conformational preferences.

Reaction Mechanism Elucidation and Transition State Analysis

There is a lack of published research detailing the reaction mechanisms involving this compound from a computational perspective. Elucidating these mechanisms is fundamental for controlling reaction outcomes and designing novel synthetic pathways.

A computational study in this area would likely focus on:

Modeling Reaction Pathways: Investigating potential reactions, such as nucleophilic substitution at the vinylic or aromatic positions, or addition reactions at the double bond.

Transition State Searching: Locating the transition state structures for proposed reaction steps. This is critical for understanding the energy barriers of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition states connect the correct reactants and products.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations are essential for understanding the behavior of the molecule in a condensed phase, such as in a solvent, which mimics real-world experimental conditions.

A future study employing MD simulations would aim to:

Simulate Solvation: To understand how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Analyze Dynamic Properties: To study the vibrational and rotational motions of the molecule over time.

Calculate Free Energy Profiles: To understand the thermodynamics of conformational changes or reactions in solution.

Advanced Applications of 1 Bromo 4 2,2 Dibromoethenyl Benzene in Chemical Science and Engineering

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of three bromine atoms and a carbon-carbon double bond makes 1-Bromo-4-(2,2-dibromoethenyl)-benzene a highly valuable intermediate in the synthesis of complex organic molecules. Aryl halides are well-established as crucial precursors in a multitude of cross-coupling reactions and for the generation of organometallic reagents, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net The order of chemical reactions is often critical in the synthesis of substituted aromatic rings, where the directing effects of existing substituents, such as bromine, play a pivotal role. pressbooks.publibretexts.org

The structure of this compound is primed for the construction of sophisticated molecular architectures. Brominated heterocyclic compounds are not only known for their diverse biological activities but also serve as adaptable intermediates for nucleophilic substitution and catalytic cross-coupling reactions, which allows for the rapid exploration of chemical space. researchgate.net The incorporation of bromo-functional groups into heterocyclic frameworks is a key strategy in both synthetic and medicinal chemistry. researchgate.net

The dibromoethenyl moiety offers a gateway to various transformations. For instance, it can participate in coupling reactions or be converted into an alkyne, which is a cornerstone for building heterocycles like indoles, quinolines, and furans. The bromine atom on the phenyl ring can be selectively targeted in cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold. Related brominated benzenes are recognized as key starting materials for benzyne (B1209423) precursors and Lewis acid catalysts, further underscoring their importance in generating complex molecular frameworks. nih.govfigshare.com

Table 1: Potential Synthetic Transformations of this compound for Scaffold Synthesis

| Reactive Site | Reaction Type | Potential Product Class |

| Aryl Bromide (Ar-Br) | Suzuki Coupling | Biaryl Compounds |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Aryl Alkynes |

| Aryl Bromide (Ar-Br) | Buchwald-Hartwig Amination | Aryl Amines |

| gem-Dibromoethenyl | Corey-Fuchs Reaction | Terminal Alkynes |

| gem-Dibromoethenyl | Suzuki Coupling | Tetrasubstituted Alkenes |

| Entire Molecule | Intramolecular Cyclization | Fused Heterocyclic Systems |

The modular nature of many natural products allows for their synthesis from a limited set of versatile building blocks. nih.gov Brominated phenols, for example, are commonly found in marine organisms and exhibit significant biological activities. nih.gov The synthesis of such natural products often relies on brominated precursors. For instance, the synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, a natural bromophenol, utilizes benzyl (B1604629) bromides as key intermediates in a multi-step synthetic sequence. nih.gov

Given its polybrominated structure, this compound represents a potential building block for the synthesis of complex, halogenated natural products. Its framework can be systematically modified through selective coupling and functional group interconversion reactions to assemble the core structures of various target molecules. The iterative cross-coupling of bifunctional building blocks is a powerful strategy in modern synthesis, and this compound, with its multiple reactive handles, fits well within this paradigm. nih.gov

Application in Polymer Chemistry and Advanced Materials Science

The electronic and structural properties of this compound make it an attractive candidate for the development of novel polymers and advanced functional materials. The interplay between the aromatic ring and the halogenated vinyl group can be exploited to create materials with tailored properties.

The dibromoethenyl group is a potential site for polymerization. While less common than standard vinyl polymerization, vinylidene halides can undergo polymerization under specific conditions. More significantly, this compound can be transformed into a variety of functionalized monomers. For example, conversion of the gem-dibromoethenyl group to an ethynyl (B1212043) (alkyne) group via reactions like the Corey-Fuchs olefination would yield 1-bromo-4-ethynylbenzene (B14332). This related compound is a known building block in materials science. sigmaaldrich.com

Furthermore, the bromine substituents can be retained in the polymer backbone or used for post-polymerization modification. This allows for the introduction of other functional groups, enabling the fine-tuning of polymer properties such as solubility, thermal stability, and chemical resistance.

Conjugated organic materials are the foundation of modern organic electronics, with applications in LEDs, solar cells, and transistors. The synthesis of these materials often involves the construction of extended π-conjugated systems. Aryl halides like this compound are critical precursors for these syntheses. researchgate.net

The bromine atoms on the molecule are ideal leaving groups for palladium-catalyzed cross-coupling reactions, which are the workhorse methods for forming the C-C bonds that constitute the backbone of conjugated polymers. For example, a Suzuki coupling reaction between a diboronic acid ester and this compound could lead to the formation of a conjugated polymer. The presence of heavy bromine atoms can also influence the photophysical properties of the resulting materials, potentially enhancing intersystem crossing for applications in phosphorescent organic light-emitting diodes (OLEDs). The synthesis of related conjugated structures, such as 1-bromo-4-(phenylethynyl)benzene (B89151) and 1-bromo-4-[4-(2-phenylethenyl)phenyl]benzene, demonstrates the utility of brominated benzenes in building complex, conjugated molecules for materials science. fishersci.canih.gov

Table 2: Research Findings on Related Compounds for Optoelectronics

| Compound | Application/Finding | Reference |

| 1-Bromo-4-ethynylbenzene | Used as an organic building block for conjugated systems. | sigmaaldrich.com |

| 1-Bromo-4-(phenylethynyl)benzene | A precursor for larger, well-defined conjugated molecules. | fishersci.ca |

| Bromo-functionalized benzenes | Utilized in Suzuki reactions to form tetrasilylbiphenyl derivatives, key for luminophores. | nih.govfigshare.com |

Contributions to Agrochemical Research and Development

Aryl halides are widely used as intermediates in the synthesis of agrochemicals. researchgate.net The introduction of halogen atoms into a molecular structure can significantly enhance its biological activity, a principle widely exploited in the design of herbicides, insecticides, and fungicides.

The utility of brominated benzene (B151609) derivatives in this sector is well-documented. For instance, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene is a known key intermediate in the synthesis of Topramezone, a commercially important herbicide. nih.gov The synthesis of this intermediate involves the bromination of a substituted benzene ring, highlighting the importance of such reactions in the agrochemical industry. nih.gov The structural motifs present in this compound—a bromophenyl group and a reactive vinyl moiety—make it a plausible starting material or intermediate for the discovery and development of new agrochemically active compounds. The high degree of bromination could impart potent biocidal properties or provide synthetic handles for constructing more complex and targeted agrochemical agents.

Utility in Ligand Design for Organometallic Catalysis

The molecular architecture of this compound presents a unique platform for the design of novel ligands for organometallic catalysis. The presence of two distinct reactive sites—the aryl bromide and the gem-dibromoethenyl group—offers multiple pathways for the introduction of coordinating moieties, such as phosphine (B1218219) and N-heterocyclic carbene (NHC) functionalities. This dual reactivity allows for the synthesis of a variety of ligand types, including monodentate, bidentate, and potentially bridging ligands, which can be used to fine-tune the steric and electronic properties of metal catalysts.

The strategic functionalization of this compound can lead to ligands that impart specific selectivity and activity in a range of catalytic transformations. The rigid benzene core combined with the versatile vinyl group provides a robust scaffold for creating sterically demanding and electronically tunable ligands.

Precursor to Phosphorus-Based Ligands

The 2,2-dibromoethenyl group is a key functional handle that can be transformed to incorporate phosphorus-containing groups, leading to the formation of vinylphosphine ligands. These ligands are of significant interest in catalysis due to their unique electronic and steric properties, which differ from traditional aryl or alkyl phosphines.

One plausible synthetic route involves the selective monohydrogenation of the gem-dibromoalkene to yield a (Z)-1-bromo-1-alkene derivative. This transformation can be achieved with high stereoselectivity using palladium catalysis with a reducing agent like tributyltin hydride (Bu3SnH). The resulting (Z)-1-bromo-1-alkene is then a suitable substrate for palladium-catalyzed cross-coupling reactions with secondary phosphines (e.g., diphenylphosphine, HPR2) or their borane (B79455) adducts to furnish the desired vinylphosphine ligand. The retention of the vinyl bromide's stereochemistry during the C-P bond formation is a critical aspect of this approach.

Alternatively, the dibromoethenyl moiety could potentially undergo double substitution with a lithium phosphide (B1233454) reagent (LiPR2), although this would likely lead to a mixture of products and is a less controlled method. A more refined approach would be a stepwise process to ensure the desired ligand structure is obtained.

Below is a table outlining a potential synthetic pathway for the creation of a vinylphosphine ligand from this compound.